molecular formula C15H24ClN3O4S2 B2978149 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide CAS No. 897622-07-0

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide

Cat. No. B2978149
CAS RN: 897622-07-0
M. Wt: 409.94
InChI Key: DAQGFFNWUJYOHW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide” includes a piperazine ring, which is a common feature in many bioactive compounds . The compound also contains a sulfonyl group and a propane-1-sulfonamide group.


Physical And Chemical Properties Analysis

The compound is a solid and its solubility in DMSO is 22 mg/mL. It is insoluble in water .

Scientific Research Applications

Novel Nanofiltration Membrane Development

A novel zwitterionic amide monomer, similar in structure to the compound of interest, was synthesized and utilized in the production of thin-film composite nanofiltration membranes (NFMs) with enhanced separation performance and antifouling properties. These NFMs demonstrated improved water permeability and resistance to bacterial adsorption and protein fouling, indicating potential applications in water treatment and purification processes (Quan‐Fu An et al., 2013).

Hybrid Nanofiltration Membranes for Salt Separation

Zwitterionic compounds, including analogs of the target molecule, have been functionalized onto multi-walled carbon nanotubes to create hybrid nanofiltration membranes. These membranes exhibited significantly enhanced pure water permeability without compromising salt rejection, suggesting their utility in desalination and the separation of monovalent/divalent salts (Yao-Shen Guo et al., 2018).

Magnetic Nanocatalyst for Organic Synthesis

Magnetic nanoparticles modified with a compound structurally related to the compound of interest have been developed as catalysts for organic synthesis. These nanoparticles have shown effectiveness in catalyzing the synthesis of certain organic compounds under mild conditions, offering an environmentally friendly alternative to traditional catalysts (Monireh Pourghasemi Lati et al., 2018).

Lewis Basic Catalyst for Hydrosilylation

Analogous compounds have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating high enantioselectivity and yields. This application showcases the potential of such compounds in facilitating chemical reactions important for pharmaceutical and material science research (Zhouyu Wang et al., 2006).

Bioconversion and Metabolite Analysis

Compounds similar to N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide have been used in studies to generate mammalian metabolites through microbial bioconversion. This approach provides a method for producing metabolites in sufficient quantities for structural characterization and further research into their biological activities (M. Zmijewski et al., 2006).

properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClN3O4S2/c1-2-11-24(20,21)17-6-12-25(22,23)19-9-7-18(8-10-19)15-5-3-4-14(16)13-15/h3-5,13,17H,2,6-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQGFFNWUJYOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propane-1-sulfonamide

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